Cyclopropylmethyl 4-nitrobenzoate
Overview
Description
Cyclopropylmethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H11NO4 It is an ester derived from 4-nitrobenzoic acid and cyclopropylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with cyclopropylmethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is cleaved, and the cyclopropylmethyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and cyclopropylmethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Reduction: Cyclopropylmethyl 4-aminobenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and cyclopropylmethanol.
Scientific Research Applications
Cyclopropylmethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond is cleaved in vivo to release the active drug.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl 4-nitrobenzoate depends on its chemical transformations. For example, when used as a prodrug, the ester bond is hydrolyzed by esterases in the body to release the active drug. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Cyclopropylmethyl 4-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Similar ester but with a methyl group instead of a cyclopropylmethyl group.
Ethyl 4-nitrobenzoate: Similar ester but with an ethyl group instead of a cyclopropylmethyl group.
Cyclopropylmethyl benzoate: Similar ester but without the nitro group on the benzene ring.
Uniqueness: this compound is unique due to the presence of both the cyclopropylmethyl group and the nitro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
cyclopropylmethyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-11(16-7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCUKIJQVPJNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294832 | |
Record name | cyclopropylmethyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6749-93-5 | |
Record name | NSC98342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclopropylmethyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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